(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide is an organic compound characterized by its cyano, phenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between benzaldehyde and malononitrile, followed by the addition of pyridine-3-carboxamide. The reaction is usually carried out in the presence of a base such as piperidine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-phenyl-N-pyridin-2-ylprop-2-enamide
- (E)-2-cyano-3-phenyl-N-pyridin-4-ylprop-2-enamide
- (E)-2-cyano-3-phenyl-N-quinolin-3-ylprop-2-enamide
Uniqueness
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the pyridin-3-yl group, in particular, can enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
497245-08-6 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
(E)-2-cyano-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c16-10-13(9-12-5-2-1-3-6-12)15(19)18-14-7-4-8-17-11-14/h1-9,11H,(H,18,19)/b13-9+ |
InChI Key |
OPOZSMDYPBLIAR-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CN=CC=C2 |
solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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